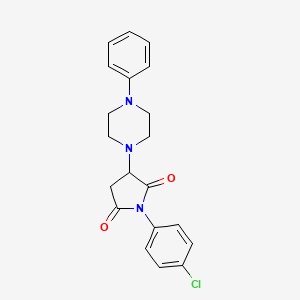
1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Anticonvulsant Properties
- Compounds related to 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione demonstrate significant anticonvulsant activity. Various derivatives were synthesized and tested, showing effectiveness in seizure models, particularly in the maximum electroshock (MES) seizure and pentetrazole (sc PTZ) seizure threshold tests. Derivatives with specific aromatic rings at certain positions exhibited strong anticonvulsant activity, indicating the potential of these compounds in epilepsy treatment (Obniska et al., 2005); (Kamiński et al., 2011).
Serotonin Receptor Affinity
- Some derivatives show high affinity for serotonin receptors, particularly the 5-HT1A receptor. This suggests potential applications in conditions related to serotonin dysregulation, such as depression or anxiety disorders. The affinity depended on the substitution pattern at the phenylpiperazine moiety (Wróbel et al., 2020).
Antimicrobial Activity
- Certain derivatives of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione have been explored for their antimicrobial activities, particularly against Mycobacterium tuberculosis. This opens potential avenues for their use as chemotherapeutic agents in treating tuberculosis and other bacterial infections (Biava et al., 2008).
Antinociceptive Activity
- Recent studies have also examined the antinociceptive (pain-relieving) activities of these compounds. They show promising results in models of epilepsy and pain, suggesting their utility in neuropathic pain management, an area that often overlaps with anticonvulsant drug use (Góra et al., 2021).
Antiarrhythmic and Antihypertensive Effects
- Some 1-substituted derivatives have been found to possess antiarrhythmic and antihypertensive effects, along with alpha-adrenoceptors binding affinities. This suggests their potential in cardiovascular disease management, particularly in arrhythmias and hypertension (Malawska et al., 2002).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-15-6-8-17(9-7-15)24-19(25)14-18(20(24)26)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,18H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHMAGPUUYKTIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2357290.png)
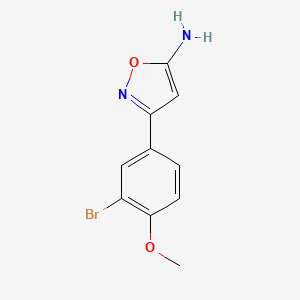
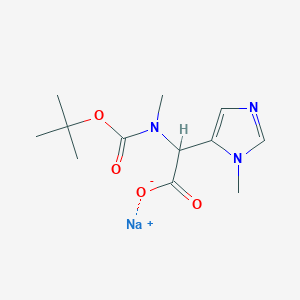
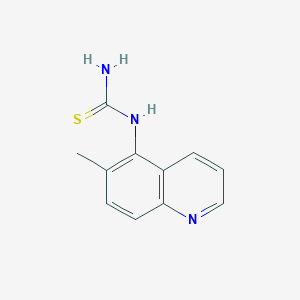
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)
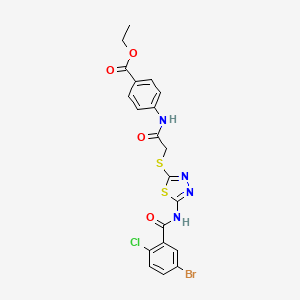
![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)
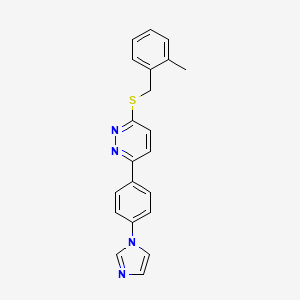
![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)
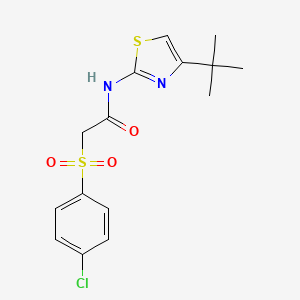
![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)
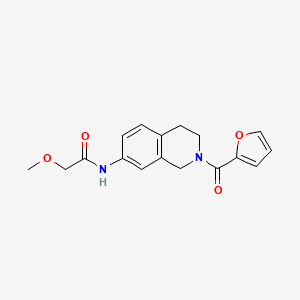
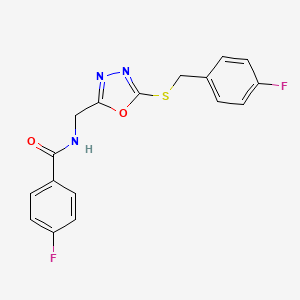
![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)